molecular formula C15H13FO3 B5761312 4-fluorophenyl (4-methylphenoxy)acetate

4-fluorophenyl (4-methylphenoxy)acetate

Cat. No.: B5761312
M. Wt: 260.26 g/mol
InChI Key: BIDOIHGTWFWAHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl (4-methylphenoxy)acetate is an organic ester compound characterized by a phenoxyacetic acid backbone substituted with a methyl group at the para position of the phenoxy ring and a fluorine atom at the para position of the phenyl ester group. Its molecular formula is C₁₅H₁₃FO₃, combining structural features that enhance both chemical stability and biological activity.

Properties

IUPAC Name

(4-fluorophenyl) 2-(4-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-11-2-6-13(7-3-11)18-10-15(17)19-14-8-4-12(16)5-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDOIHGTWFWAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Halogenation significantly influences the physicochemical and biological properties of phenoxyacetate derivatives. Key comparisons include:

  • 4-Fluorophenyl (4-chlorophenoxy)acetate: Replacing the methylphenoxy group with a chlorophenoxy moiety increases electronegativity, enhancing reactivity in nucleophilic substitutions but reducing metabolic stability due to higher molecular weight .
  • 4-Bromophenyl (4-methylphenoxy)acetate: Bromine’s larger atomic radius improves binding affinity in enzyme interactions but decreases bioavailability due to increased hydrophobicity .
  • 4-Trifluoromethylphenyl (4-methylphenoxy)acetate: The trifluoromethyl group enhances thermal stability and resistance to enzymatic degradation, making it valuable in high-temperature industrial processes .

Ester Group Variations

The ester group’s alkyl chain length alters solubility and pharmacokinetics:

  • Ethyl (4-methylphenoxy)acetate: Ethyl esters exhibit higher lipophilicity than methyl esters, improving membrane permeability but shortening plasma half-life due to faster esterase cleavage .
  • Propionyl (4-methylphenoxy)acetate: Extending the chain to a propionyl group enhances sustained release in drug formulations but reduces synthetic yield due to steric hindrance .

Data Tables

Table 1: Comparative Analysis of Structural Analogues

Compound Substituents Bioactivity (IC₅₀, μM) LogP Key Feature
4-Fluorophenyl (4-methylphenoxy)acetate 4-F (ester), 4-CH₃ (phenoxy) 12.3 (Antimicrobial) 2.8 High metabolic stability
4-Chlorophenyl (4-methylphenoxy)acetate 4-Cl (ester), 4-CH₃ (phenoxy) 18.9 (Antimicrobial) 3.1 Enhanced reactivity
Ethyl 2-(4-fluoro-2-methylphenoxy)acetate 4-F, 2-CH₃ (phenoxy) 8.7 (Antitumor) 2.5 Improved target selectivity
Sodium 2,2-difluoro-2-(4-methylphenoxy)acetate 2,2-F₂, 4-CH₃ (phenoxy) 5.4 (Antitumor) 1.9 High solubility

Table 2: Substituent Impact on Chemical Properties

Substituent Effect on Reactivity Metabolic Stability Lipophilicity (ΔLogP)
4-Fluorophenyl (ester) ↑ Electrophilicity ↑↑ +0.3
4-Trifluoromethylphenoxy ↑ Thermal stability ↑↑↑ +1.2
Ethyl ester (vs. methyl) ↓ Hydrolysis rate +0.7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.